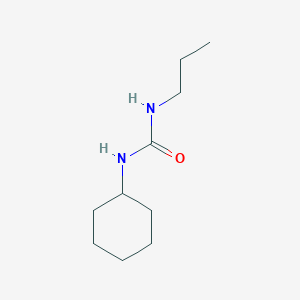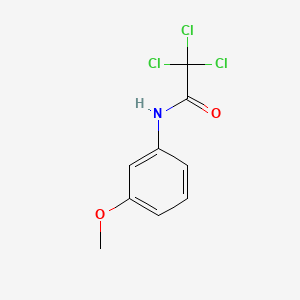
2-Propen-1-one, 3-ethoxy-1-phenyl-2-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Propen-1-one, 3-éthoxy-1-phényl-2-(phénylsulfonyl)- implique généralement la réaction de l'acétophénone avec le formaldéhyde et un chlorhydrate d'amine dans une réaction de Mannich . Cette réaction forme l'intermédiaire, qui est ensuite réagi avec le chlorure de phénylsulfonyle en conditions basiques pour donner le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions de Mannich à grande échelle suivies d'une sulfonylation. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la scalabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
2-Propen-1-one, 3-éthoxy-1-phényl-2-(phénylsulfonyl)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou hydrocarbures correspondants.
Substitution : Le groupe phénylsulfonyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Alcools et hydrocarbures.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
2-Propen-1-one, 3-éthoxy-1-phényl-2-(phénylsulfonyl)- a plusieurs applications dans la recherche scientifique :
Médecine : Exploré pour ses applications thérapeutiques potentielles en raison de sa structure chimique et de sa réactivité uniques.
Industrie : Utilisé dans la production de polymères et de résines, où il agit comme comonomère.
Mécanisme d'action
Le mécanisme d'action du 2-Propen-1-one, 3-éthoxy-1-phényl-2-(phénylsulfonyl)- implique son interaction avec diverses cibles moléculaires et voies. Le composé peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, conduisant à l'inhibition ou à la modulation de leur activité . Cette interaction peut entraîner divers effets biologiques, notamment des activités antimicrobiennes et anticancéreuses.
Applications De Recherche Scientifique
2-Propen-1-one, 3-ethoxy-1-phenyl-2-(phenylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the production of polymers and resins, where it acts as a comonomer.
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 3-ethoxy-1-phenyl-2-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . This interaction can result in various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Phényl-2-propén-1-one : Connu pour son utilisation dans la synthèse organique et la production de polymères.
3-(4-Méthoxyphényl)-1-phényl-2-propén-1-one : Présente des propriétés chimiques similaires et est utilisé dans des applications similaires.
1,3-Diphényl-2-propanone : Utilisé comme précurseur dans la synthèse de dendrimères de polyphénylène et d'autres hydrocarbures aromatiques.
Unicité
2-Propen-1-one, 3-éthoxy-1-phényl-2-(phénylsulfonyl)- est unique en raison de la présence du groupe phénylsulfonyle, qui confère une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Numéro CAS |
32083-40-2 |
|---|---|
Formule moléculaire |
C17H16O4S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-3-ethoxy-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O4S/c1-2-21-13-16(17(18)14-9-5-3-6-10-14)22(19,20)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Clé InChI |
VDUZWGNNFSJSTP-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



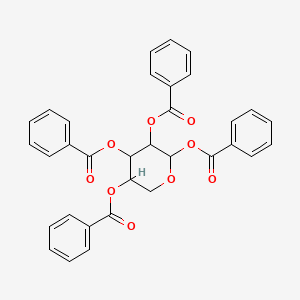
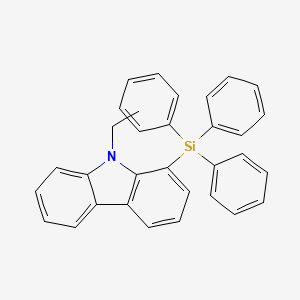

![4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol](/img/structure/B11956738.png)



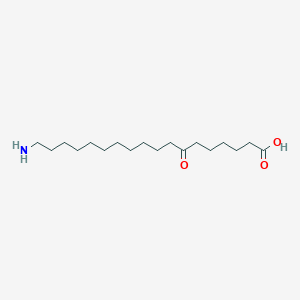
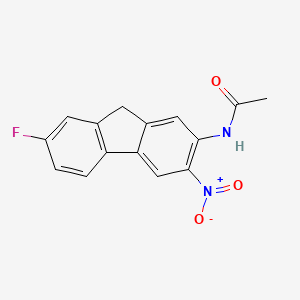
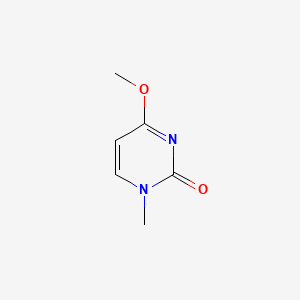
![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)
